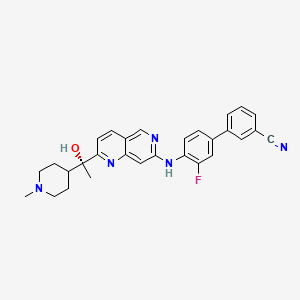
Cdk5-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk5-IN-2 is a selective inhibitor of cyclin-dependent kinase 5 (Cdk5), a proline-directed serine/threonine protein kinase. Cdk5 plays a crucial role in various cellular processes, particularly in the nervous system. Dysregulation of Cdk5 activity is associated with several neurodegenerative diseases, making this compound a valuable compound for scientific research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk5-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the reaction of tert-butyl 5-cyclobutyl-3-[2-(3,4,5-trimethoxyphenyl)acetamido]-1H-pyrazole-1-carboxylate with trifluoroacetic acid in dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product through optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cdk5-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include trifluoroacetic acid, dichloromethane, and other organic solvents. Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with trifluoroacetic acid in dichloromethane yields a deprotected intermediate compound .
Applications De Recherche Scientifique
Cdk5-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Cdk5 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating neuronal functions and its potential therapeutic effects in neurodegenerative diseases.
Medicine: Explored as a potential therapeutic agent for conditions such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis.
Industry: Utilized in the development of new drugs targeting Cdk5-related pathways
Mécanisme D'action
Cdk5-IN-2 exerts its effects by selectively inhibiting the activity of Cdk5. The inhibition of Cdk5 disrupts its ability to phosphorylate substrate proteins, leading to alterations in various cellular processes. This compound binds to the active site of Cdk5, preventing its interaction with regulatory subunits and substrate proteins. This inhibition affects molecular targets and pathways involved in neuronal survival, synaptic plasticity, and cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to Cdk5-IN-2 in terms of their ability to inhibit Cdk5. These include:
Roscovitine: A broad-spectrum cyclin-dependent kinase inhibitor.
Dinaciclib: A potent inhibitor of multiple cyclin-dependent kinases, including Cdk5.
Flavopiridol: Another broad-spectrum cyclin-dependent kinase inhibitor.
Uniqueness of this compound
This compound is unique in its high selectivity for Cdk5 compared to other cyclin-dependent kinases. This selectivity makes it a valuable tool for studying the specific roles of Cdk5 in various cellular processes without off-target effects on other kinases .
Propriétés
Formule moléculaire |
C29H28FN5O |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
3-[3-fluoro-4-[[2-[(1R)-1-hydroxy-1-(1-methylpiperidin-4-yl)ethyl]-1,6-naphthyridin-7-yl]amino]phenyl]benzonitrile |
InChI |
InChI=1S/C29H28FN5O/c1-29(36,23-10-12-35(2)13-11-23)27-9-7-22-18-32-28(16-26(22)33-27)34-25-8-6-21(15-24(25)30)20-5-3-4-19(14-20)17-31/h3-9,14-16,18,23,36H,10-13H2,1-2H3,(H,32,34)/t29-/m1/s1 |
Clé InChI |
KKNXJZMTIWJEEF-GDLZYMKVSA-N |
SMILES isomérique |
C[C@@](C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=C(C=C(C=C4)C5=CC=CC(=C5)C#N)F)O |
SMILES canonique |
CC(C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=C(C=C(C=C4)C5=CC=CC(=C5)C#N)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)
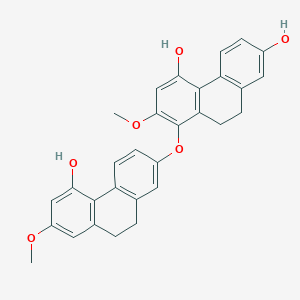
![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)
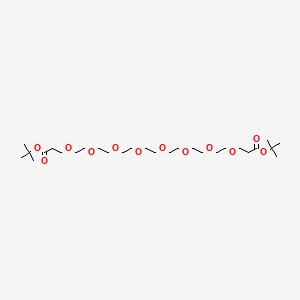
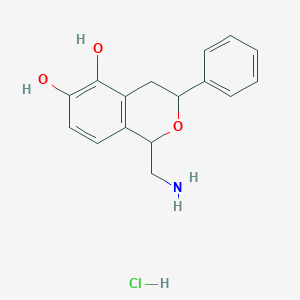
![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)
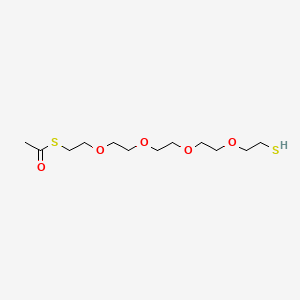
![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)
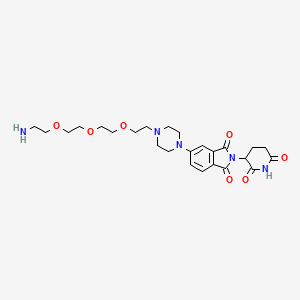

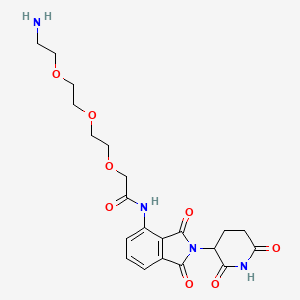
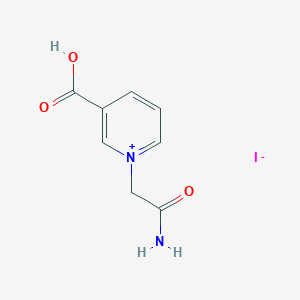
![N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B11934075.png)
